molecular formula C16H13F2NO3 B2857100 [(2,5-difluorophenyl)carbamoyl]methyl 4-methylbenzoate CAS No. 1209653-16-6

[(2,5-difluorophenyl)carbamoyl]methyl 4-methylbenzoate

Cat. No.: B2857100
CAS No.: 1209653-16-6
M. Wt: 305.281
InChI Key: OITGWJOWBGACLD-UHFFFAOYSA-N
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Description

[(2,5-difluorophenyl)carbamoyl]methyl 4-methylbenzoate is a chemical compound that has garnered attention due to its unique structural properties and potential applications in various fields. This compound features a difluorophenyl group attached to an amino group, which is further connected to an oxoethyl group and a methylbenzoate moiety. The presence of fluorine atoms in the phenyl ring often imparts distinct chemical and biological properties to the compound.

Scientific Research Applications

[(2,5-difluorophenyl)carbamoyl]methyl 4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for compounds with medicinal or biological activity. Without specific information on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information on this compound, it’s difficult to predict its safety and hazards .

Future Directions

The future directions for research on a compound like this could include further studies on its synthesis, its reactions, its physical and chemical properties, and potential applications. This could involve both experimental work and computational modeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,5-difluorophenyl)carbamoyl]methyl 4-methylbenzoate typically involves a multi-step process. One common method includes the reaction of 2,5-difluoroaniline with ethyl chloroformate to form an intermediate, which is then reacted with 4-methylbenzoic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(2,5-difluorophenyl)carbamoyl]methyl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2,4-Difluorophenyl)amino)-2-oxoethyl 4-methylbenzoate
  • 2-((2,6-Difluorophenyl)amino)-2-oxoethyl 4-methylbenzoate
  • 2-((3,5-Difluorophenyl)amino)-2-oxoethyl 4-methylbenzoate

Uniqueness

The unique positioning of the fluorine atoms in [(2,5-difluorophenyl)carbamoyl]methyl 4-methylbenzoate imparts distinct electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[2-(2,5-difluoroanilino)-2-oxoethyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2NO3/c1-10-2-4-11(5-3-10)16(21)22-9-15(20)19-14-8-12(17)6-7-13(14)18/h2-8H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITGWJOWBGACLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC(=O)NC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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